

A Comparative DFT Insight into Methoxynicotinonitrile Derivatives and Related Molecules

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Compound of Interest

Compound Name: **6-Methoxynicotinonitrile**

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparative Guide

In the landscape of pharmaceutical research and drug development, nicotinonitrile derivatives hold a significant position due to their diverse biological activities.^[1] Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structural, electronic, and reactive properties of these molecules at the atomic level.^[2] This guide provides a comparative overview of the theoretical data derived from DFT studies on molecules related to **6-Methoxynicotinonitrile**, offering insights into their molecular geometries, electronic properties, and vibrational frequencies. While direct comparative DFT studies on **6-Methoxynicotinonitrile** are not extensively available in the reviewed literature, this guide synthesizes data from studies on structurally similar compounds, namely 2-Methoxy-4,6-diphenylnicotinonitrile and 2-Amino-6-methoxy-3-nitropyridine, to establish a comparative framework.

Molecular Geometry: A Tale of Substituent Effects

The geometric parameters of a molecule, such as bond lengths and bond angles, are fundamental to understanding its three-dimensional structure and, consequently, its interaction with biological targets. DFT calculations provide highly accurate predictions of these parameters. Below is a comparative table of selected calculated geometric parameters for the pyridine ring in molecules related to **6-Methoxynicotinonitrile**.

Table 1: Comparison of Selected Calculated Bond Lengths (Å) and Bond Angles (°) for the Pyridine Ring

Parameter	2-Methoxy-4,6-diphenylnicotinonitrilea	2-Amino-6-methoxy-3-nitropyridineb
N1-C2	1.336	1.359
C2-C3	1.422	1.431
C3-C4	1.397	1.402
C4-C5	1.387	1.379
C5-C6	1.385	1.391
N1-C6	1.333	1.345
∠C6-N1-C2	117.8	117.9
∠N1-C2-C3	123.1	122.5
∠C2-C3-C4	118.4	118.2
∠C3-C4-C5	119.2	119.5
∠C4-C5-C6	118.9	118.7
∠N1-C6-C5	122.6	123.2

a: Data for the 2-methoxy-nicotinonitrile fragment of 2-Methoxy-4,6-diphenylnicotinonitrile.[3] b: Data for 2-Amino-6-methoxy-3-nitropyridine.[4]

Electronic Properties: Unveiling Reactivity and Stability

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.[3]

Table 2: Comparison of Calculated Electronic Properties (eV)

Parameter	2-Methoxy-4,6-diphenylnicotinonitrilea	2-Amino-6-methoxy-3-nitropyridineb
HOMO Energy	-6.58	-6.45
LUMO Energy	-1.89	-2.89
HOMO-LUMO Gap (ΔE)	4.69	3.56
Ionization Potential (IP)	7.7691	Not Reported
Electron Affinity (EA)	Not Reported	Not Reported

a: Data for 2-Methoxy-4,6-diphenylnicotinonitrile.[3][5] b: Data for 2-Amino-6-methoxy-3-nitropyridine.[4]

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy, in conjunction with DFT calculations, provides a powerful tool for the identification and structural elucidation of molecules. The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra.

Table 3: Comparison of Selected Calculated Vibrational Frequencies (cm-1)

Vibrational Mode	2-Amino-6-methoxy-3-nitropyridinea
C-H stretching	3080-3020
C≡N stretching	2240
C=C stretching	1620-1580
C-O stretching	1250
C-N stretching	1350

a: Approximate ranges for characteristic vibrations in 2-Amino-6-methoxy-3-nitropyridine.[4]

Experimental and Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen methodology. The following sections detail the computational methods employed in the cited studies.

Computational DFT Methodology

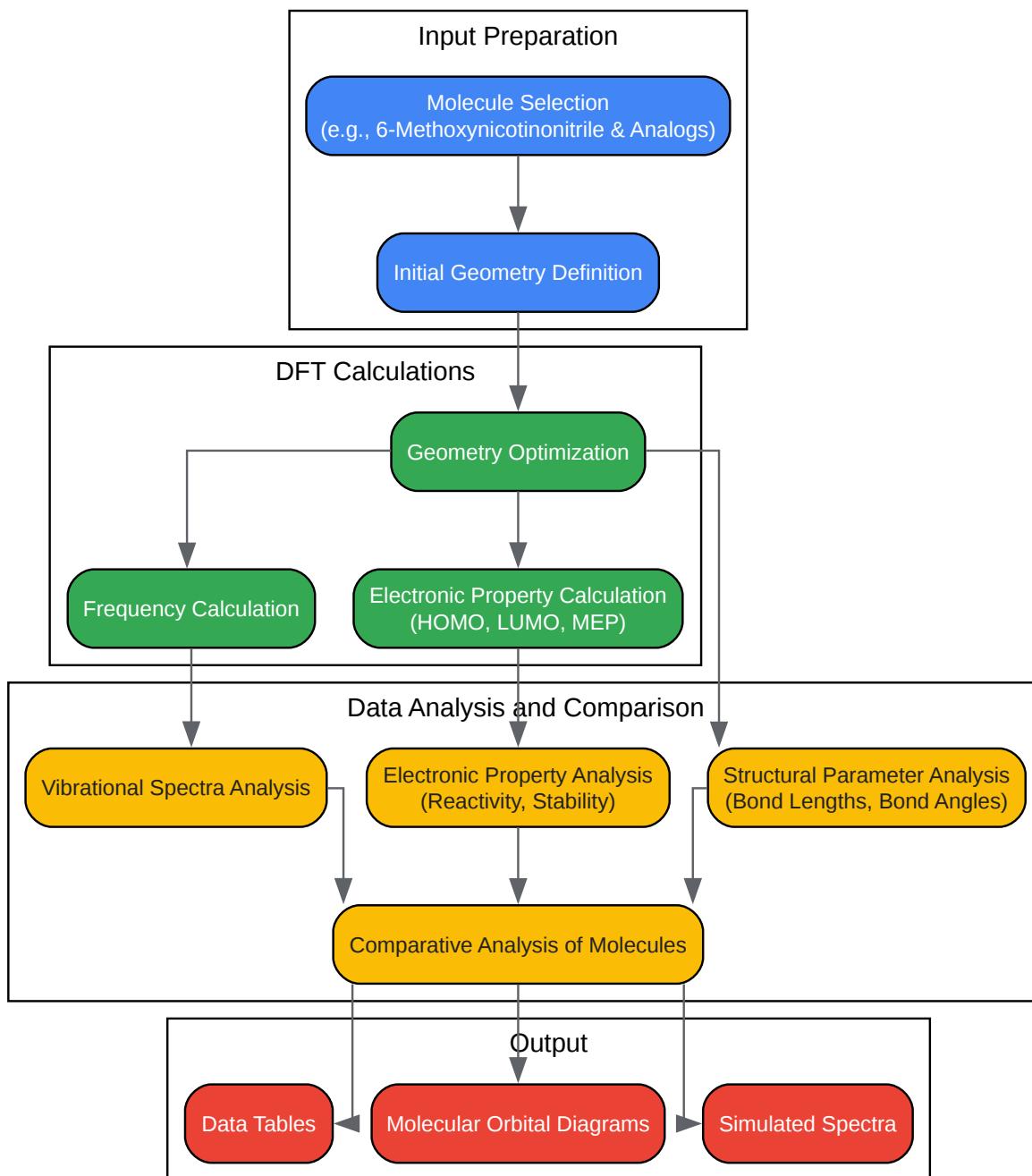
The quantum chemical calculations for the studied molecules were performed using the Gaussian suite of programs.^[6] The geometry optimizations and subsequent calculations of molecular properties were carried out using specific functionals and basis sets as detailed below:

- For 2-Methoxy-4,6-diphenylnicotinonitrile: The DFT calculations were performed using the WB97XD functional with the 6-311G(d,p) basis set.^{[1][5]}
- For 2-Amino-6-methoxy-3-nitropyridine: The DFT calculations were carried out using the B3LYP functional with the 6-311++G(d,p) basis set.^[4]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for a comparative DFT study of molecular properties.

Computational Workflow for Comparative DFT Studies

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